molecular formula C16H16N4O8S B3025872 Cefuroxime-d3

Cefuroxime-d3

Cat. No.: B3025872
M. Wt: 427.4 g/mol
InChI Key: JFPVXVDWJQMJEE-QDGUUNGESA-N
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Description

Cefuroxime-d3 is a deuterium-labeled version of cefuroxime, a second-generation cephalosporin antibiotic. This compound is primarily used as an internal standard in mass spectrometry for the quantification of cefuroxime. Cefuroxime itself is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various bacterial infections .

Preparation Methods

The synthesis of cefuroxime-d3 involves the incorporation of deuterium atoms into the cefuroxime molecule. One common method is the deuteration of cefuroxime sodium. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms without affecting the overall structure and activity of the compound .

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and techniques to achieve high yields and purity. Quality control measures are essential to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Cefuroxime-d3, like its non-deuterated counterpart, undergoes various chemical reactions. These include:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Cefuroxime-d3, like cefuroxime, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of cross-links in the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Cefuroxime-d3 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. Similar compounds include:

This compound’s uniqueness lies in its application in precise quantification and pharmacokinetic studies, which are not typically performed with non-deuterated antibiotics .

Properties

IUPAC Name

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,14-/m1/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPVXVDWJQMJEE-QDGUUNGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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